3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one is a tricyclic compound with a unique structure that combines elements of indene and furan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one typically involves the condensation of p-bromophenol with bromoacetaldehyde diethyl acetal in the presence of potassium carbonate, followed by a Friedel-Crafts reaction to yield 5-bromobenzofuran. This intermediate is then subjected to a Heck coupling reaction with methyl acrylate in the presence of palladium acetate, followed by catalytic hydrogenation and hydrolysis in a one-pot reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including receptor agonism.
Wirkmechanismus
The mechanism of action of 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of ramelteon, it acts on melatonin receptors (MT1 and MT2), which are involved in the regulation of sleep-wake cycles. The compound’s structure allows it to bind selectively to these receptors, mimicking the action of natural melatonin .
Vergleich Mit ähnlichen Verbindungen
- 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine
Comparison: 3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one is unique due to its specific tricyclic structure, which combines elements of both indene and furan. This structure imparts distinct chemical and biological properties, making it valuable in various applications. In comparison, similar compounds may have variations in their ring structures or functional groups, leading to different reactivity and applications .
Eigenschaften
Molekularformel |
C11H10O2 |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3,5,6,7-tetrahydrocyclopenta[f][2]benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c12-11-10-5-8-3-1-2-7(8)4-9(10)6-13-11/h4-5H,1-3,6H2 |
InChI-Schlüssel |
LFLQGZZAGGAISU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C2C1)C(=O)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.